Cas no 1206991-54-9 (N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide)
![N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/1206991-54-9x500.png)
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-4-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
- N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
-
- インチ: 1S/C25H20F2N4O2S/c26-19-8-11-22(21(27)14-19)30-23(32)16-34-25-28-12-13-31(25)20-9-6-18(7-10-20)24(33)29-15-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,29,33)(H,30,32)
- InChIKey: LWGGHSYQMWDUAD-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1)(=O)C1=CC=C(N2C(SCC(NC3=CC=C(F)C=C3F)=O)=NC=C2)C=C1
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-4017-25mg |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
1206991-54-9 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3398-4017-10μmol |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
1206991-54-9 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-4017-20μmol |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
1206991-54-9 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-4017-15mg |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
1206991-54-9 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3398-4017-5mg |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
1206991-54-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-4017-3mg |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
1206991-54-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-4017-1mg |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
1206991-54-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3398-4017-30mg |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
1206991-54-9 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3398-4017-5μmol |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
1206991-54-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-4017-2mg |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide |
1206991-54-9 | 2mg |
$59.0 | 2023-09-10 |
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide 関連文献
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamideに関する追加情報
N-Benzyl-4-[2-({[(2,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide: A Comprehensive Overview
N-Benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide, with CAS No. 1206991-54-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a benzamide moiety, an imidazole ring, and a sulfanyl group linked to a difluorophenyl carbamoyl methyl group. The combination of these functional groups imparts unique chemical properties and potential biological activities.
The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, condensations, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex molecules. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the imidazole ring system, which is a critical component of this compound's structure.
One of the most notable aspects of N-Benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is its potential as a therapeutic agent. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Specifically, this compound has shown promise as an anti-inflammatory agent by inhibiting the activity of cyclooxygenase (COX) enzymes. Furthermore, its ability to scavenge reactive oxygen species (ROS) suggests potential applications in the treatment of oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular conditions.
The structural features of this compound also make it an attractive candidate for drug delivery systems. The presence of the benzamide group enhances its solubility in polar solvents, while the imidazole ring contributes to its stability under physiological conditions. These properties are advantageous for developing formulations that require controlled release or targeted delivery mechanisms.
Recent research has also explored the use of N-Benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide in combinatorial therapy approaches. By combining this compound with other bioactive molecules, scientists aim to enhance its efficacy while minimizing potential side effects. For example, studies have shown that co-administration with antioxidants can synergistically boost its anti-inflammatory effects.
In terms of safety profile, preliminary toxicological evaluations indicate that this compound exhibits low acute toxicity in animal models. However, further long-term studies are required to assess its potential for chronic toxicity and genotoxicity. Regulatory agencies such as the FDA and EMA have emphasized the importance of thorough safety assessments before any new drug candidate can be approved for clinical trials.
The development of analytical methods for the characterization and quality control of N-Benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has also been a focus of recent research efforts. Advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the purity and stability of this compound during manufacturing processes.
Looking ahead, the future prospects for this compound are promising. With ongoing research into its pharmacokinetics, bioavailability, and mechanism of action, it holds potential for becoming a valuable addition to the arsenal of therapeutic agents available for treating various diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovation in this area.
In conclusion, N-Benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide, CAS No. 1206991-54
1206991-54-9 (N-benzyl-4-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide) Related Products
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)




